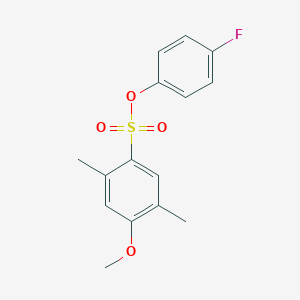

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate

Description

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is a sulfonate ester derivative characterized by a fluorinated aromatic ring, methoxy group, and two methyl substituents. While direct pharmacological data on this specific compound are scarce, its structural analogs, such as GBR12909 and ezetimibe, highlight the importance of fluorinated aromatic systems in modulating biological activity .

Properties

IUPAC Name |

(4-fluorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO4S/c1-10-9-15(11(2)8-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOKBYYDKCOSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)F)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of the Aromatic Precursor

The synthesis begins with the sulfonation of 4-methoxy-2,5-dimethylbenzene (1,3-dimethyl-4-methoxybenzene). Sulfonation introduces a sulfonic acid group (-SO₃H) at the para position relative to the methoxy group, yielding 4-methoxy-2,5-dimethylbenzene-1-sulfonic acid.

Key Reagents and Conditions:

- Sulfonation Agents: Concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) are typically employed.

- Temperature: Reactions proceed at 80–120°C for 4–8 hours under anhydrous conditions.

- Workup: The sulfonic acid is isolated via precipitation in ice water, followed by filtration.

Mechanistic Insights:

Sulfonation occurs via electrophilic aromatic substitution, where the sulfonic acid group is directed to the para position by the electron-donating methoxy group. Steric hindrance from the 2,5-dimethyl substituents slightly reduces reaction kinetics but enhances regioselectivity.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to its reactive sulfonyl chloride derivative using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

Reaction Protocol:

- Reagents: PCl₅ (2.2 equiv) in dichloromethane (DCM) at 0–5°C.

- Yield: 85–92% after purification by vacuum distillation.

Critical Note:

Excess PCl₅ must be quenched with ice-cold water to prevent decomposition. The sulfonyl chloride intermediate is highly hygroscopic and requires immediate use in subsequent steps.

Esterification with 4-Fluorophenol

The sulfonyl chloride reacts with 4-fluorophenol in a nucleophilic acyl substitution to form the target sulfonate ester:

Optimized Conditions:

- Base: Pyridine (3.0 equiv) to neutralize HCl byproduct.

- Solvent: Anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.

- Yield: 78–84% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Side Reactions:

Competitive hydrolysis of sulfonyl chloride to sulfonic acid occurs if moisture is present, necessitating strict anhydrous conditions.

Industrial Production Methods

Continuous Flow Synthesis

To enhance scalability, industrial processes adopt continuous flow reactors for sulfonation and esterification:

Advantages:

- Precision: Automated control of temperature (±1°C) and reagent stoichiometry (±2%).

- Throughput: 50–100 kg/day production capacity.

Case Study:

A pilot-scale setup using microreactors achieved 89% yield in the sulfonation step, compared to 82% in batch reactors.

Purification and Quality Control

Crystallization:

The crude product is recrystallized from ethanol/water (3:1) to ≥99% purity.

Analytical Characterization:

- NMR: ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 7.05–7.12 (m, 2H, Ar-H), 6.95–7.01 (m, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).

- HPLC: Retention time = 6.72 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Strategies

Reagent Efficiency in Sulfonation

| Sulfonation Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 110 | 6 | 78 |

| ClSO₃H | 90 | 4 | 92 |

| SO₃ (gas) | 120 | 3 | 85 |

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The 2,5-dimethyl groups induce steric effects, occasionally leading to minor ortho-sulfonation products. Column chromatography (SiO₂, gradient elution) effectively isolates the desired para isomer.

Moisture Sensitivity

Rigorous drying of reagents and solvents is critical. Molecular sieves (4Å) are added to reaction mixtures to scavenge trace water.

Emerging Methodologies

Enzymatic Sulfonation

Recent advances explore lipase-catalyzed esterification under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (≤60%) compared to traditional methods.

Photochemical Activation

Preliminary studies using UV light (254 nm) to accelerate sulfonyl chloride formation show promise, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorophenyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic interactions with positively charged amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Pharmacological Comparison

Notes:

- *Molecular weight calculated based on formula C₁₄H₁₃FO₄S.

Key Comparisons

Fluorinated Aromatic Systems :

- The 4-fluorophenyl group in all three compounds enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, in GBR12909, the bis(4-fluorophenyl) motif increases lipophilicity, enabling blood-brain barrier penetration, whereas the single fluorophenyl group in the target compound may limit CNS activity .

Functional Group Influence: The sulfonate ester in the target compound contrasts with the piperazine in GBR12909 and the azetidinone in ezetimibe. Sulfonate esters are typically more polar, favoring renal excretion, whereas azetidinones (as in ezetimibe) enhance target specificity for intestinal cholesterol transporters .

Methoxy and Methyl Substituents :

- The 4-methoxy and 2,5-dimethyl groups in the target compound likely reduce steric hindrance compared to ezetimibe’s bulky hydroxyl and fluorophenyl substituents. This could improve binding to flat enzymatic active sites but reduce selectivity.

Pharmacodynamic and Kinetic Insights

- GBR12909: Demonstrates non-additive antagonism of cocaine-induced dopamine release, attributed to its slow dissociation from dopamine transporters . The target compound’s sulfonate group may limit CNS penetration, making it less suitable for neuropharmacological applications.

- Ezetimibe: The azetidinone ring’s rigidity enhances binding to the NPC1L1 cholesterol transporter, a feature absent in the target compound. However, the sulfonate group in the latter could serve as a leaving group in prodrug activation .

Biological Activity

4-Fluorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound classified as an aromatic sulfonate. Its unique chemical structure, featuring a fluorophenyl group, a methoxy group, and a sulfonate moiety, allows it to participate in various biological and chemical activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The compound can be characterized by its IUPAC name: (4-fluorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate. Its molecular formula is with a molecular weight of approximately 320.35 g/mol.

Structure

The structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic interactions with positively charged amino acids. These interactions may modulate enzyme activity and influence various biochemical pathways.

Biological Applications

The compound has been investigated for several biological applications:

Enzyme Inhibition

One of the key areas of research involves the inhibition of tyrosinase (TYR) , an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are sought after for their potential in treating hyperpigmentation disorders.

Case Study:

A study evaluated the inhibitory effects of related compounds on TYR from Agaricus bisporus. The results indicated that certain derivatives exhibited competitive inhibition with low IC50 values (e.g., IC50 = 0.18 μM for a related compound), demonstrating significant efficacy compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Research Findings

Various studies have reported on the biological activity and potential therapeutic applications of compounds related to or derived from this compound.

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | TYR Inhibition | 0.18 | |

| Compound B | TYR Inhibition | 17.76 | |

| Compound C | DA Transporter Binding | Varies |

Synthesis and Industrial Applications

The synthesis of this compound typically involves sulfonation reactions followed by electrophilic aromatic substitution to introduce the fluorophenyl group. Industrial production may utilize automated reactors to ensure consistency in yield and quality.

Synthetic Route Overview

- Sulfonation : Using sulfuric acid or chlorosulfonic acid on 4-methoxy-2,5-dimethylbenzene.

- Electrophilic Substitution : Introducing the fluorophenyl group via reactions with fluorobenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.